

Physicochemical properties of 3-Bromo-5-fluorobenzyl bromide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Bromo-5-fluorobenzyl bromide*

Cat. No.: *B1343359*

[Get Quote](#)

An In-depth Technical Guide to **3-Bromo-5-fluorobenzyl bromide**

Introduction

3-Bromo-5-fluorobenzyl bromide, with the CAS Number 216755-57-6, is a disubstituted aromatic organic compound.^[1] Structurally, it features a benzene ring substituted with a bromine atom, a fluorine atom, and a bromomethyl group. The presence of the benzylic bromide functional group makes it a highly reactive and versatile reagent in organic synthesis. This reactivity makes it a valuable intermediate for introducing the 3-bromo-5-fluorobenzyl moiety into larger, more complex molecules. It is primarily utilized as a building block and intermediate in the synthesis of novel compounds for pharmaceutical and chemical research.^[1]

Physicochemical Properties

The core physicochemical properties of **3-Bromo-5-fluorobenzyl bromide** are summarized below. This compound is a solid at room temperature and requires careful handling due to its reactive and hazardous nature.

Property	Value	Reference
CAS Number	216755-57-6	[1] [2] [3] [4]
Molecular Formula	C ₇ H ₅ Br ₂ F	[1] [2] [3] [5]
Molecular Weight	267.92 g/mol	[1] [3]
Appearance	White to almost white powder or crystal	[1]
Melting Point	47 °C	[1] [3]
Boiling Point	251 °C	[1]
Density	1.923 g/cm ³	[1]
Flash Point	106 °C	[1]
Solubility	Soluble in Methanol; Slightly soluble in water (2.9 g/L at 25°C)	[1] [3]
InChI	InChI=1S/C7H5Br2F/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2	[3]
Sensitivity	Lachrymatory, Moisture Sensitive	[1] [3]
Storage Conditions	Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen)	[1] [3]

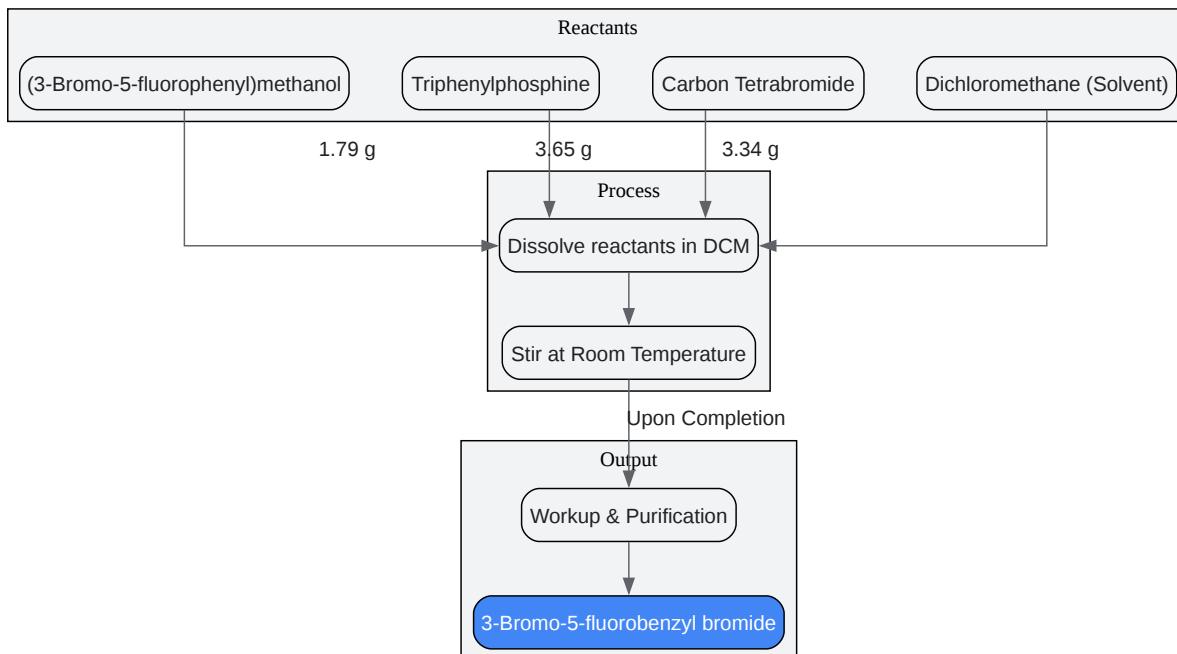
Reactivity and Applications

The primary utility of **3-Bromo-5-fluorobenzyl bromide** stems from the reactivity of the benzylic bromide group. The carbon atom of the CH₂Br group is electrophilic and is susceptible to nucleophilic attack, making the compound an excellent alkylating agent. This allows for the facile introduction of the 3-bromo-5-fluorobenzyl group into various molecular scaffolds.

Its application is predominantly as an intermediate in the synthesis of more complex molecules, particularly in the context of pharmaceutical and chemical research.[\[1\]](#) It serves as a starting

material or key building block for compounds undergoing investigation for potential biological activity.

Experimental Protocols


Synthesis of 3-Bromo-5-fluorobenzyl bromide

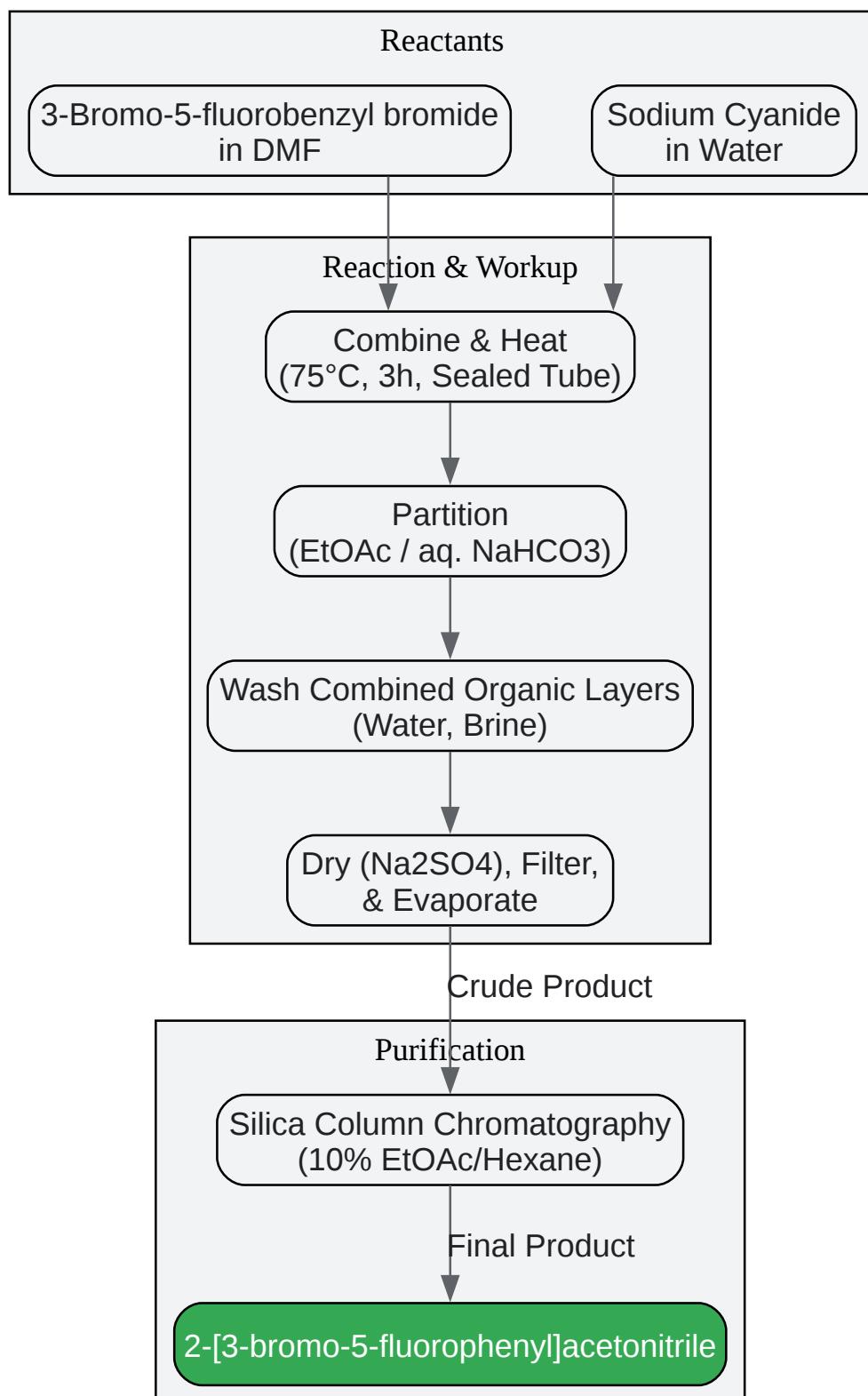
A documented method for the synthesis of **3-Bromo-5-fluorobenzyl bromide** involves the bromination of the corresponding alcohol.[\[1\]](#)

Reaction: (3-Bromo-5-fluorophenyl)methanol → **3-Bromo-5-fluorobenzyl bromide**

Methodology:

- (3-bromo-5-fluorophenyl)methanol (1.79 g, 8.39 mmol) and triphenylphosphine (3.65 g, 10.10 mmol) are dissolved in dichloromethane (45 mL).[\[1\]](#)
- Carbon tetrabromide (3.34 g, 10.10 mmol) is added to the solution.[\[1\]](#)
- The reaction mixture is stirred at room temperature.[\[1\]](#)
- The progress of the reaction is monitored by an appropriate analytical technique (e.g., TLC or GC-MS) until completion.
- Upon completion, the reaction mixture is worked up to isolate and purify the desired product, **3-Bromo-5-fluorobenzyl bromide**.

[Click to download full resolution via product page](#)


Synthesis of **3-Bromo-5-fluorobenzyl bromide**.

Example Application: Synthesis of 2-[3-bromo-5-fluorophenyl]acetonitrile

This protocol demonstrates the use of **3-Bromo-5-fluorobenzyl bromide** as an alkylating agent in a nucleophilic substitution reaction with sodium cyanide.^[6]

Methodology:

- Reaction Setup: A suspension of sodium cyanide (0.38 g, 7.73 mmol) in water (0.35 mL) is prepared.[6] This is treated with a solution of **3-bromo-5-fluorobenzyl bromide** (1.38 g, 5.15 mmol) in dimethylformamide (2.6 mL).[6]
- Heating: The reaction mixture is heated at 75°C in a sealed tube for 3 hours.[6]
- Workup - Extraction: After cooling to room temperature, the reaction mixture is partitioned between ethyl acetate (50 mL) and a 2.5% w/v aqueous sodium bicarbonate solution (100 mL).[6] The aqueous phase is extracted again with ethyl acetate (50 mL).[6]
- Workup - Washing: The combined organic extracts are washed sequentially with water (2 x 50 mL) and saturated aqueous sodium chloride (50 mL).[6]
- Isolation: The organic layer is dried over sodium sulfate, filtered, and the solvent is evaporated in vacuo to yield the crude product.[6]
- Purification: The crude product is purified using column chromatography (silica gel, eluting with 10% ethyl acetate/hexane) to give the final product, 2-[3-bromo-5-fluorophenyl]acetonitrile.[6]

[Click to download full resolution via product page](#)

Reaction workflow using **3-Bromo-5-fluorobenzyl bromide**.

Safety and Handling

3-Bromo-5-fluorobenzyl bromide is classified as a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated area, such as a chemical fume hood.

- GHS Hazard Classification: The compound is classified as causing severe skin burns and eye damage (Skin Corrosion 1B, H314), causing serious eye damage (Eye Damage 1, H318), and may cause respiratory irritation (STOT SE 3, H335).[\[1\]](#)[\[2\]](#)
- Signal Word: Danger.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Hazard Codes: C, T.[\[1\]](#)
- Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[\[2\]](#)
- Handling: Do not breathe dust, mist, or spray. Wash skin thoroughly after handling.[\[2\]](#)
- First Aid (IF ON SKIN): Take off immediately all contaminated clothing. Rinse skin with water/shower.[\[1\]](#)
- First Aid (IF IN EYES): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[1\]](#)
- First Aid (IF SWALLOWED): Rinse mouth. Do NOT induce vomiting.[\[1\]](#)
- Disposal: Dispose of contents/container to an approved waste disposal plant.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Fluoro-5-bromobenzyl bromide | 216755-57-6 [[amp.chemicalbook.com](#)]

- 2. synquestlabs.com [synquestlabs.com]
- 3. labsolu.ca [labsolu.ca]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 3-BROMO-5-FLUOROBENZYL BROMID [chemicalbook.com]
- 6. 3-Bromo-5-fluorophenylacetonitrile synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Physicochemical properties of 3-Bromo-5-fluorobenzyl bromide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1343359#physicochemical-properties-of-3-bromo-5-fluorobenzyl-bromide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com